molecular formula C7H6BrClF2N2 B13688652 4-Bromo-2,5-difluorobenzimidamide Hydrochloride

4-Bromo-2,5-difluorobenzimidamide Hydrochloride

Cat. No.: B13688652
M. Wt: 271.49 g/mol
InChI Key: NVXKSQQPKRTNPZ-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluorobenzimidamide Hydrochloride is a synthetic chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzimidamide core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluorobenzimidamide Hydrochloride typically involves the reaction of 4-bromo-2,5-difluoroaniline with suitable reagents to introduce the imidamide group. One common method includes the use of amido-nitriles under mild reaction conditions, followed by cyclization to form the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, fluorination, and subsequent amide formation, followed by purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-difluorobenzimidamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Bromo-2,5-difluorobenzimidamide Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluorobenzimidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

    4-Bromo-2,5-difluoroaniline: A precursor in the synthesis of 4-Bromo-2,5-difluorobenzimidamide Hydrochloride.

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar bromine and fluorine substitutions but different functional groups.

    4-Bromo-2,5-difluorobenzoic acid: Another related compound used in organic synthesis.

Uniqueness: this compound is unique due to its specific imidamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H6BrClF2N2

Molecular Weight

271.49 g/mol

IUPAC Name

4-bromo-2,5-difluorobenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C7H5BrF2N2.ClH/c8-4-2-5(9)3(7(11)12)1-6(4)10;/h1-2H,(H3,11,12);1H

InChI Key

NVXKSQQPKRTNPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)C(=N)N.Cl

Origin of Product

United States

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